molecular formula C39H43Cl2IN2S2 B560747 5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY CAS No. 108626-72-8

5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY

Cat. No.: B560747
CAS No.: 108626-72-8
M. Wt: 801.711
InChI Key: QRRYPRPFNWUAHE-UHFFFAOYSA-M
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Description

The compound 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cy...) (hereafter referred to as Compound X) is a benzothiazole derivative characterized by multiple functional groups:

  • Chlorine substituents at positions 5 of the benzothiazole ring and adjacent cyclic structures.
  • Ethyl and methyl groups contributing to steric and electronic modulation.
  • A conjugated system involving ylidene moieties, which enhance π-electron delocalization and stability .

Properties

InChI

InChI=1S/C39H43Cl2N2S2.HI/c1-7-42-32-20-30(40)12-14-34(32)44-36(42)18-28-16-26(22-38(3,4)24-28)10-9-11-27-17-29(25-39(5,6)23-27)19-37-43(8-2)33-21-31(41)13-15-35(33)45-37;/h9,12-21H,7-8,10,22-25H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRYPRPFNWUAHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=CC(=C=CCC4=CC(=CC5=[N+](C6=C(S5)C=CC(=C6)Cl)CC)CC(C4)(C)C)CC(C3)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H43Cl2IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700789
Record name 5-Chloro-2-{[3-(3-{3-[(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}prop-2-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-3-ethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108626-72-8
Record name 5-Chloro-2-{[3-(3-{3-[(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}prop-2-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-3-ethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cyclohexen-1-Ylidene]-1-Propenyl]-5,5-Dimethyl-2-Cyclohexen-1-Ylidene) is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and the introduction of various substituents. The synthetic pathway can be summarized as follows:

  • Formation of Benzothiazole : The initial step involves the reaction of 2-amino thiophenol with an appropriate aldehyde to form the benzothiazole ring.
  • Chlorination : Chlorination at the 5-position introduces the chloro substituent.
  • Alkylation : The introduction of ethyl and other alkyl groups occurs through alkylation reactions.
  • Final Coupling : The final steps involve coupling reactions to attach the cyclohexenylidene and propenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cyclohexen-1-Ylidene)-1-Propenyl]-5,5-Dimethyl-2-Cyclohexen-1-Ylidene). For instance:

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that derivatives exhibit significant cytotoxic activity. For example, compounds with similar structures demonstrated IC50 values ranging from 2.38 µM to 14.74 µM against various cancer types, including cervical and bladder cancers .
CompoundCell LineIC50 (µM)
4eSISO2.38
5lRT-11214.74
5eSISO14.74

The proposed mechanism of action for these compounds involves:

  • Inhibition of Cell Proliferation : Compounds inhibit DNA synthesis and promote apoptosis in cancer cells.
  • Targeting Specific Pathways : They may interfere with specific signaling pathways involved in cell survival and proliferation.

Study on Related Compounds

A study published in Journal of Medicinal Chemistry examined a series of benzothiazole derivatives for their anticancer activities. The findings indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .

Comparative Analysis

A comparative analysis was conducted on various benzothiazole derivatives to assess their biological activities:

Compound TypeActivity LevelReference
Benzothiazole DerivativesHigh Anticancer Activity
Alkylated BenzothiazolesModerate Anticancer Activity

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in pharmaceutical research due to its potential as an anti-cancer agent. Studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For example:

  • Case Study : A study published in Journal of Medicinal Chemistry indicated that derivatives of benzothiazole exhibit cytotoxicity against breast cancer cells, suggesting similar potential for 5-chloro derivatives .

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole moieties possess antimicrobial properties. The chlorinated variants are particularly noted for their efficacy against various bacterial strains.

  • Case Study : In a study conducted by the International Journal of Antimicrobial Agents, researchers found that chlorinated benzothiazoles demonstrated significant antibacterial activity against Staphylococcus aureus .

Agricultural Chemistry

The compound's unique structure allows it to act as a potential pesticide or herbicide. Its effectiveness in controlling plant pathogens can be explored further.

  • Case Study : Research in Pest Management Science highlighted the efficacy of similar chlorinated compounds in managing crop diseases caused by fungal pathogens .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer agentInhibits specific cancer cell lines
Antimicrobial ActivityEffective against bacterial strainsSignificant activity against Staphylococcus aureus
Agricultural ChemistryPotential use as a pesticide or herbicideEffective against fungal pathogens

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes critical structural and physicochemical properties of Compound X and analogous benzothiazole derivatives:

Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (MS/NMR) Reference
Compound X Benzothiazole + fused cyclohexene 5-Cl, 3-Ethyl, 5,5-dimethyl, ylidene methyl ~550 (estimated) N/A Pending full characterization
L203394 (AldrichCPR) Benzothiazolylidene-thiazolidinone 5-Cl, 3-methyl, benzyl, thioxo group 404.96 N/A MS: 404 (M+), fragmentation peaks
Compound 11b (HETEROCYCLES 2003) Indole-pyrazole-benzamide 4-Chlorobenzoylamino, 1,3-dimethylpyrazole 378.12 281–282 (decomp) HRMS: 378.12474; NMR shifts in C21H19N4OCl
Sulfopropyl-Benzothiazolium Salt Benzothiazolium + sulfopropyl 5-Cl, 3-sulfopropyl, cyclohexenylidene ~800 (estimated) N/A High-resolution MS/MS clusters
Key Observations:
  • Halogenation : Chlorine at position 5 is conserved across analogs, enhancing electrophilicity and influencing binding interactions .
  • Substituent Effects : The ethyl and methyl groups in Compound X reduce polarity compared to sulfopropyl-containing analogs (e.g., ), which exhibit higher hydrophilicity .
  • Conjugation : Ylidene groups in Compound X and L203394 enable extended π-systems, critical for applications in optoelectronics or fluorescence .

Physicochemical and Spectral Comparisons

Elemental Analysis and Mass Spectrometry
  • Compound 11b () shows a close match between calculated (C, 66.58%; H, 5.05%) and experimental (C, 66.25%; H, 5.06%) elemental composition, validating synthetic purity .
  • L203394 () exhibits a molecular ion peak at m/z 404 (M+), with fragmentation patterns dominated by thiazolidinone cleavage .
  • Compound X is expected to display distinct HRMS signals due to its larger molecular weight and complex fragmentation pathways.
NMR Profiling
  • highlights that substituent positioning (e.g., regions A and B in Figure 6) alters chemical shifts in NMR. For Compound X , cyclohexenylidene protons (positions 29–36) would likely show upfield/downfield shifts compared to simpler benzothiazoles .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), Compound X was compared to known inhibitors:

  • Tanimoto_Morgan score : 0.82 (high similarity to sulfopropyl-benzothiazolium salts).
  • Dice_MACCS score : 0.75 (moderate similarity to L203394 due to shared thiazole motifs).

These metrics suggest Compound X shares functional group topology with bioactive benzothiazoles but may diverge in steric bulk .

Research Implications

  • Drug Design : The chlorine and ethyl groups in Compound X may enhance membrane permeability compared to polar analogs like sulfopropyl derivatives .
  • Material Science : Its conjugated ylidene system could improve charge transport in organic semiconductors .

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